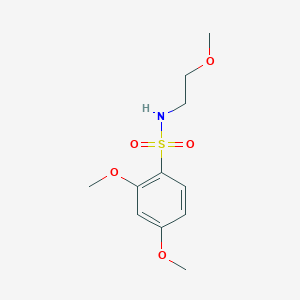
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane, also known as EDAB, is a chemical compound that belongs to the class of sulfonyl azepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of organic chemistry. EDAB is known for its ability to catalyze a range of organic reactions, making it a highly valuable tool for chemists. In
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane involves the activation of carbonyl compounds through the formation of a complex with the sulfonyl group. This complex then undergoes a nucleophilic attack by the reaction partner, leading to the formation of the desired product. The high reactivity of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane makes it a highly effective catalyst for a range of organic reactions.
Biochemical and Physiological Effects
There is currently limited information available on the biochemical and physiological effects of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane. However, studies have shown that it is a relatively non-toxic compound and does not exhibit any significant cytotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane is its high catalytic activity, which makes it a highly valuable tool for chemists. It is also relatively easy to synthesize and purify, making it a readily available reagent. However, one of the limitations of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane is its relatively high cost compared to other catalysts.
Future Directions
For the use of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane include the development of new synthetic methodologies and derivatives with improved catalytic activity and selectivity.
Synthesis Methods
The synthesis of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane involves the reaction of 1-azepanols with 2,4-dimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane.
Scientific Research Applications
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane has been used in a wide range of scientific research applications, particularly in the field of organic chemistry. It is a highly effective catalyst for a range of organic reactions, including Michael additions, aldol reactions, and Mannich reactions. 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane has also been used in the synthesis of various natural products, including alkaloids and terpenoids.
properties
Product Name |
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-12-16(14(3)11-13(15)2)21(18,19)17-9-7-5-6-8-10-17/h11-12H,4-10H2,1-3H3 |
InChI Key |
IVYTYSDJLCNXEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)

